molecular formula C9H9NO2S2 B13670937 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole

5-Methyl-2-(methylsulfonyl)benzo[d]thiazole

Cat. No.: B13670937
M. Wt: 227.3 g/mol
InChI Key: DQNQUQKISOMADI-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position on the benzo[d]thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfonyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)[][3].

Major Products Formed

    Oxidation: 5-Methyl-2-(methylsulfonyl)benzoic acid.

    Reduction: 5-Methyl-2-(methylthio)benzo[d]thiazole.

    Substitution: 5-Halo-2-(methylsulfonyl)benzo[d]thiazole[][3].

Scientific Research Applications

5-Methyl-2-(methylsulfonyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzo[d]thiazole ring. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

5-methyl-2-methylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NO2S2/c1-6-3-4-8-7(5-6)10-9(13-8)14(2,11)12/h3-5H,1-2H3

InChI Key

DQNQUQKISOMADI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)C

Origin of Product

United States

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